4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE
Description
Molecular Identity and Chemical Nomenclature
4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine represents a highly specialized aromatic compound characterized by its distinctive substitution pattern on the benzene ring system. The compound possesses the molecular formula Carbon-seven-Hydrogen-six-Bromine-Fluorine-three-Nitrogen-two (C7H6BrF3N2) with a precise molecular weight of 255.03 grams per mole. The Chemical Abstracts Service registry number 1445995-83-4 uniquely identifies this compound within global chemical databases, while the International Union of Pure and Applied Chemistry nomenclature systematically describes its structure as this compound.
The compound exhibits multiple recognized synonyms within the scientific literature, including 4-Bromo-1,2-diamino-3-(trifluoromethyl)benzene and 6-Bromo-2,3-diaminobenzotrifluoride, reflecting different approaches to systematic nomenclature conventions. The International Chemical Identifier provides a standardized representation: InChI=1S/C7H6BrF3N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2, while the corresponding InChI Key SZBGMYJEGZATAG-UHFFFAOYSA-N enables rapid database searches and cross-referencing.
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrF3N2 |
| Molecular Weight | 255.03 g/mol |
| Chemical Abstracts Service Number | 1445995-83-4 |
| International Union of Pure and Applied Chemistry Name | This compound |
| International Chemical Identifier Key | SZBGMYJEGZATAG-UHFFFAOYSA-N |
| Physical State | Solid |
| Purity | >90% |
Position within Halogenated Diaminobenzene Compound Family
The compound occupies a distinctive position within the broader family of halogenated diaminobenzene derivatives, representing an advanced example of multiply-substituted aromatic diamines. Research into halogenated diaminobenzene compounds demonstrates their utility as precursors for synthesizing fluorescent diaminophenazine building blocks through oxidative condensation reactions. The systematic study of 4,5-dihalo-1,2-diaminobenzenes reveals that specific halogen substitution patterns significantly influence both synthetic accessibility and final product properties.
Within this chemical family, compounds featuring both bromine and trifluoromethyl substituents represent a specialized subclass that combines the synthetic versatility of halogen functionality with the unique electronic properties imparted by trifluoromethyl groups. The strategic positioning of these substituents at the 3- and 4-positions of the benzene ring, combined with amino groups at positions 1 and 2, creates a molecular architecture that enables specific reaction pathways while maintaining stability under various synthetic conditions.
Comparative analysis within the halogenated diaminobenzene family reveals that the presence of multiple electron-withdrawing groups, particularly the combination of bromine and trifluoromethyl functionalities, significantly alters the electronic distribution within the aromatic system. This electronic modification influences both the basicity of the amino groups and the reactivity of the aromatic ring toward electrophilic and nucleophilic substitution reactions. The systematic investigation of such halogenated derivatives demonstrates their potential as versatile building blocks for constructing more complex heterocyclic structures through controlled cyclization and coupling reactions.
Structural Relationship to Fluorinated Aromatic Amines
This compound maintains close structural relationships with the broader class of fluorinated aromatic amines, sharing common features that define this important chemical category. The incorporation of fluorine atoms, specifically through the trifluoromethyl group, positions this compound within the growing field of fluorinated organic compounds that exhibit enhanced thermal stability, chemical resistance, and unique electronic properties.
Research into fluorine-containing aromatic diamines demonstrates their exceptional value as monomers for synthesizing polyimides with low dielectric constants and superior thermal stability. The strategic incorporation of fluorinated segments into aromatic diamine structures enables the development of materials with tailored properties, including improved thermal oxidative stability and enhanced electrical characteristics. The trifluoromethyl group, in particular, contributes significantly to these enhanced properties through its strong electron-withdrawing nature and exceptional stability under extreme conditions.
The structural relationship extends beyond simple fluorine incorporation to encompass the specific positioning and electronic effects of fluorinated substituents within the aromatic system. Studies of aromatic diamines containing perfluoroalkylene groups and hexafluoroisopropylidene functions reveal the importance of fluorine positioning in determining overall molecular properties. The compound under investigation represents an evolution in this design strategy, combining the proven benefits of fluorinated aromatic systems with the synthetic versatility provided by halogen substitution patterns.
| Structural Feature | Electronic Effect | Synthetic Utility |
|---|---|---|
| Trifluoromethyl Group | Strong electron-withdrawing | Enhances thermal stability |
| Bromine Substitution | Moderate electron-withdrawing, excellent leaving group | Enables coupling reactions |
| 1,2-Diamine Pattern | Electron-donating | Facilitates condensation reactions |
| Combined Substitution | Balanced electronic properties | Selective reactivity control |
Historical Context of Trifluoromethylated Aromatic Diamines in Research
The development of trifluoromethylated aromatic diamines represents a significant evolution in fluorinated organic chemistry, driven by the increasing demand for materials with exceptional thermal and electrical properties. Historical research efforts in this field initially focused on simple fluorinated aromatic compounds before progressing to more complex multiply-substituted systems that incorporate multiple functional groups within single molecular frameworks.
Early investigations into fluorine-containing aromatic diamines emerged from the recognition that conventional aromatic polymers exhibited limitations in high-performance applications requiring exceptional thermal stability and low dielectric properties. The systematic exploration of fluorinated monomers led to the development of synthetic strategies for incorporating various fluorinated functionalities, including trifluoromethyl groups, into aromatic diamine structures.
The progression toward multiply-substituted systems like this compound reflects advances in synthetic methodology and a deeper understanding of structure-property relationships in fluorinated aromatics. Research efforts have demonstrated that the combination of different electron-withdrawing groups within single molecular frameworks can produce synergistic effects that enhance desired properties beyond what individual substituents might achieve.
Contemporary research continues to expand the scope of trifluoromethylated aromatic diamines, exploring their applications in advanced materials synthesis, pharmaceutical intermediates, and specialty chemical production. The development of efficient synthetic routes to such compounds represents ongoing challenges in organic synthesis, requiring careful optimization of reaction conditions to achieve high yields while maintaining product purity. Current investigations focus on understanding the relationships between molecular structure, electronic properties, and practical applications, enabling the rational design of new fluorinated diamine systems with tailored characteristics for specific technological applications.
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBGMYJEGZATAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Trifluoromethyl-Substituted Precursors
The trifluoromethyl group’s meta-directing nature facilitates bromination at the 4-position. A common precursor, 3-(trifluoromethyl)aniline, undergoes bromination using or (N-bromosuccinimide) in acetic acid at 0–25°C. This yields 4-bromo-3-(trifluoromethyl)aniline with >80% regioselectivity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 0–25°C |
| Brominating Agent | |
| Yield | 82–85% |
Sequential Amination
The intermediate 4-bromo-3-(trifluoromethyl)aniline undergoes nitration at the 2-position using a mixture, followed by catalytic hydrogenation (e.g., , ) to reduce the nitro group to an amine. This two-step sequence achieves 4-bromo-3-(trifluoromethyl)-1,2-diamine with 70–75% overall yield.
Critical Considerations:
-
Nitration must avoid over-nitration at the 5- or 6-positions.
-
Hydrogenation requires strict control to prevent dehalogenation of the bromine.
Nitration-Based Multi-Step Synthesis
Patent-Inspired Route (Adapted from CN102491901B)
A scalable method derived from a Chinese patent involves four stages:
Step 1: Nitration of m-Chlorotrifluoromethylbenzene
is nitrated to 5-chloro-2-nitro-3-(trifluoromethyl)benzene using in at 40–60°C.
Step 2: Amination
The chloro group is replaced with an amine via reaction with in -catalyzed conditions, yielding 2-nitro-5-amino-3-(trifluoromethyl)benzene .
Step 3: Bromination
Bromine is introduced at the 4-position using in , forming 2-nitro-4-bromo-5-(trifluoromethyl)aniline .
Step 4: Reduction and Deamination
Nitro groups are reduced to amines using , followed by deamination with tert-butyl nitrite to yield the final product.
Performance Metrics:
| Step | Yield | Purity |
|---|---|---|
| 1 | 88% | 95% |
| 2 | 78% | 93% |
| 3 | 85% | 91% |
| 4 | 90% | 99% |
Palladium-Catalyzed Carbonylation Methods
Recent advances leverage palladium catalysis to streamline synthesis. A PMC study demonstrates the use of and ligand systems to couple brominated intermediates with carbonyl sources. For example:
Reaction Setup:
-
Substrate: 4-bromo-3-(trifluoromethyl)aniline
-
Catalyst: (2 mol%)
-
Ligand: Bidentate phosphine (4 mol%)
-
Conditions: , 100°C, 12 h
This method achieves 85–90% conversion but requires optimization to suppress homo-coupling byproducts.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions typically yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Impact on Key Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and bromo (-Br) groups in the target compound are strong EWGs, which reduce electron density on the aromatic ring. This enhances electrophilic substitution resistance but may activate specific positions for nucleophilic attack, contrasting with electron-donating groups like -NH₂ or -OCH₃ .
- Synthetic Yields: Derivatives with cyano (-CN) substituents (e.g., 7c) achieve higher yields (96%) compared to bromo/CF₃ analogues (71%), likely due to steric and electronic effects during coupling reactions .
- Structural Confirmation : While the target compound’s structure is confirmed via NMR and HRMS, sulfonate salts of simpler benzene-1,2-diamines are often characterized using X-ray crystallography, highlighting differences in analytical approaches based on substituent complexity .
Electronic and Steric Properties
- This contrasts with smaller substituents like -CN, which offer minimal steric hindrance .
- Bromo Substituent: The -Br atom provides a handle for further functionalization (e.g., Suzuki coupling), a feature absent in non-halogenated analogues.
Research Findings and Methodologies
- Synthesis: The target compound is synthesized via SnCl₂·2H₂O-mediated coupling in ethanol, achieving moderate yields (71%). This contrasts with cyano-substituted derivatives, which exhibit higher yields (up to 96%) under similar conditions .
- Structural Analysis : While X-ray crystallography is standard for sulfonate salts (), the target compound relies on NMR and HRMS due to challenges in crystallizing heavily substituted aromatics .
Biological Activity
4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (C₇H₆BrF₃N₂) is an aromatic amine characterized by a bromine atom at the para position and a trifluoromethyl group at the meta position relative to two amino groups located at the ortho positions on the benzene ring. This unique structure suggests potential for diverse chemical reactivity and biological activity, making it a subject of interest in both organic synthesis and medicinal chemistry.
- Molecular Formula : C₇H₆BrF₃N₂
- Molecular Weight : 255.04 g/mol
- CAS Number : 1445995-83-4
Biological Activity Overview
The biological activity of this compound remains largely unexplored in the scientific literature. However, its structural analogs have demonstrated various biological interactions, which may provide insights into its potential applications.
While specific mechanisms for this compound are not well-documented, related compounds have shown interactions with various biological targets:
- Anticancer Activity : Aromatic amines often exhibit cytotoxic properties against cancer cell lines. For instance, compounds with similar structures have been noted for their ability to inhibit cell proliferation in various cancer models .
- Antimicrobial Properties : Similar derivatives have demonstrated antibacterial activities, suggesting that this compound could possess similar properties .
Related Compounds
Several structurally similar compounds have been studied for their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)aniline | C₇H₆BrF₃N | Exhibits cytotoxicity against cancer cell lines |
| 4-Bromo-3,5-bis(trifluoromethyl)aniline | C₉H₈BrF₆N₂ | Noted for enhanced antimicrobial activity |
| 3-Bromo-4-(trifluoromethyl)aniline | C₇H₆BrF₃N | Shows potential as an anticancer agent |
These compounds illustrate variations in functional groups and positions that influence their chemical behavior and potential applications. The unique combination of functional groups in this compound sets it apart from its analogs.
Toxicological Considerations
Handling of this compound should be approached with caution due to its classification as an aromatic amine. Aromatic amines are often associated with carcinogenic risks; therefore, further studies are warranted to evaluate the safety profile of this compound.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or LC-MS (see Figure 4 in microdroplet reaction monitoring ).
- Adjust stoichiometry (e.g., Br₂ equivalents) and solvent polarity to minimize polybromination.
- Post-synthesis purification via column chromatography or recrystallization.
Basic: How can the purity and structural integrity of this compound be confirmed?
Answer:
Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution pattern and absence of impurities. The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and aromatic protons (δ 6.5–7.5 ppm in ¹H NMR) are key indicators.
- LC-MS : Verify molecular ion peaks ([M+H]⁺) and assess purity (>95% by integration).
Q. Crystallographic Validation :
- Use single-crystal X-ray diffraction with programs like SHELXL for refinement and OLEX2 for structure solution/visualization . Compare bond lengths/angles to CSD (Cambridge Structural Database) entries for analogous diamines .
Advanced: What computational approaches are suitable for predicting the electronic and vibrational properties of this compound?
Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Vibrational frequencies (IR/Raman) can be matched to experimental data to validate assignments, as demonstrated for related bromo-trifluoromethyl anilines .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions.
- Software : Gaussian or ORCA for calculations; cross-reference with crystallographic data from SHELXL-refined structures .
Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Answer:
- Refinement Tools : SHELXL allows precise modeling of disordered groups (e.g., trifluoromethyl rotation) via anisotropic displacement parameters .
- Twinning Analysis : For non-merohedral twinning, use SHELXD or SHELXE to deconvolute overlapping reflections .
- Hydrogen Bonding : Identify intra-/intermolecular interactions (e.g., N–H···Br) using OLEX2 -generated hydrogen-bond tables . Reference structural analogs like benzene-1,2-diaminium salts .
Advanced: What strategies are effective for analyzing reaction mechanisms involving this diamine in heterocyclic synthesis?
Answer:
- Mechanistic Probes :
- Kinetic Studies : Monitor reaction rates via UV-Vis or NMR. Statistical analysis (ANOVA, t-tests) can validate reproducibility, as shown in benzamide derivative syntheses .
Advanced: How do solvent effects influence the stability and reactivity of this compound in cross-coupling reactions?
Answer:
- Solvent Selection :
- Polar Aprotic Solvents (DMF, DMSO): Enhance solubility but may promote oxidation of diamines.
- Low-Polarity Solvents (Toluene, DCM): Reduce side reactions but require elevated temperatures.
- Stability Testing : Conduct accelerated degradation studies (40–60°C, variable pH) with HPLC monitoring.
- Computational Modeling : Predict solvation free energies using COSMO-RS or MD simulations to optimize solvent choice .
Advanced: How can contradictions in spectroscopic vs. crystallographic data be resolved for this compound?
Answer:
- Case Study : If NMR suggests a planar trifluoromethyl group but crystallography shows rotational disorder:
Basic: What safety and handling protocols are critical for laboratory work with this compound?
Answer:
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity and bromine reactivity.
- Store under inert atmosphere (N₂/Ar) to prevent oxidation.
- Waste Disposal : Quench residual bromine with Na₂S₂O₃ before aqueous disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
